molecular formula C8H6FNO2 B154196 1-Fluoro-3-(2-nitrovinyl)benzene CAS No. 1979-49-3

1-Fluoro-3-(2-nitrovinyl)benzene

Cat. No. B154196
CAS RN: 1979-49-3
M. Wt: 167.14 g/mol
InChI Key: NOXNBNYWEWJUTM-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating that fluorinated aromatic compounds can be used as intermediates in polymer synthesis . Similarly, fluoronitroaryl triazenes were synthesized in both liquid phase and on solid support, demonstrating the versatility of fluorinated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, with the presence of fluorine influencing the overall conformation and stability of the molecule. For example, the molecular structure and conformations of 2-nitrobenzenesulfonyl fluoride were studied using gas-phase electron diffraction and quantum chemical calculations, revealing multiple conformers with different stabilities . This suggests that 1-Fluoro-3-(2-nitrovinyl)benzene may also exhibit conformational isomerism due to the influence of the fluorine atom and the nitrovinyl group.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, often displaying unique reactivity due to the presence of fluorine. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides and their magnetic properties were studied, showing that the introduction of fluorine atoms can significantly affect the acidity and redox properties of the compounds . This indicates that 1-Fluoro-3-(2-nitrovinyl)benzene could also have interesting reactivity patterns, especially in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the electronegativity and small size of the fluorine atom. For instance, the fluorinated polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene provided insights into the impact of fluorine substitution on the vibrational characteristics of the molecules . These studies suggest that 1-Fluoro-3-(2-nitrovinyl)benzene would likely have distinct physical and chemical properties compared to its non-fluorinated analogs.

Scientific Research Applications

Fluorination and Substitution Reactions

  • 1-Fluoro-3-(2-nitrovinyl)benzene and related compounds have been studied for their potential in various fluorination and substitution reactions. For instance, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a structurally similar compound, has been synthesized through different methods and subjected to nucleophilic aromatic substitution, demonstrating the reactivity of fluorinated nitrobenzenes in chemical synthesis (Javier Ajenjo et al., 2016).

Electron Attachment Studies

  • Dissociative electron attachment studies on halocarbon-derivatives of nitro-benzene, closely related to 1-Fluoro-3-(2-nitrovinyl)benzene, have been performed to understand the interactions of electrons with these molecules. This research contributes to the understanding of electron capture and dissociation processes in fluorinated nitrobenzene derivatives (J. Wnorowska et al., 2014).

Analytical Methods Development

  • 1-Fluoro-3-(2-nitrovinyl)benzene has been involved in the development of analytical methods. For example, a derivatization reagent closely related to this compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, was used for the determination of biogenic amines in wine, highlighting its application in analytical chemistry (A. Jastrzębska et al., 2016).

Photophysical Studies

  • The photophysical properties of fluoro(trifluoromethyl)benzenes, which are structurally similar to 1-Fluoro-3-(2-nitrovinyl)benzene, have been studied, providing insights into their fluorescence spectra and the quenching of singlet state emission. These studies are significant in understanding the photochemical behavior of fluorinated benzene derivatives (K. Al-ani, 1973).

Applications in Medicinal Chemistry

  • Compounds structurally related to 1-Fluoro-3-(2-nitrovinyl)benzene have been explored for their potential applications in medicinal chemistry. For example, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying fluoro and nitro groups, have shown promising antimicrobial activity, illustrating the potential medicinal applications of fluorinated nitrobenzenes (K. Liaras et al., 2011).

Safety And Hazards

1-Fluoro-3-(2-nitrovinyl)benzene is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-fluoro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXNBNYWEWJUTM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(2-nitrovinyl)benzene

CAS RN

705-84-0
Record name 705-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Chen, X Han, N Qin, L Wei, Y Yang, L Rao… - Bioorganic & Medicinal …, 2016 - Elsevier
3,8-Trihydroxynaphthalene reductase (3HNR) is an essential enzymes that is involved in fungal melanin biosynthesis. Based on the structural informations of active site of 3HNR, a …
Number of citations: 18 www.sciencedirect.com
X Han, Y Huang, L Wei, H Chen, Y Guo, Z Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
Fructose-1,6-bisphosphatase (FBPase) is an attractive target for affecting the GNG pathway. In our previous study, the C128 site of FBPase has been identified as a new allosteric site, …
Number of citations: 6 www.sciencedirect.com
A Sperga, R Melngaile, A Kazia… - The Journal of …, 2021 - ACS Publications
An investigation of the properties and reactivity of fluoromethylsulfonium salts resulted in the redesign of the reagents for fluoromethylene transfer chemistry. The model reaction, …
Number of citations: 9 pubs.acs.org
S Hlekhlai, N Samakkanad… - European journal of …, 2014 - Wiley Online Library
Oxone ® (2KHSO 5 ·KHSO 4 ·K 2 SO 4 ) was used to promote the nitration of alkenes and alkynes with sodium nitrite (NaNO 2 ) and potassium iodide (KI). This stable, easy‐to‐handle, …
AV Aksenov, AN Smirnov, IV Magedov… - Journal of medicinal …, 2015 - ACS Publications
Many types of tumor, including glioma, melanoma, non-small cell lung, esophageal, and head and neck cancer, among others, are intrinsically resistant to apoptosis induction and …
Number of citations: 63 pubs.acs.org
M Sathish, J Chetna, N Hari Krishna… - The Journal of …, 2016 - ACS Publications
An operationally simple and mild one-pot protocol for the synthesis of a variety of 3,5-diarylpyridines from β-nitrostyrenes was achieved by using elemental iron. This reaction proceeds …
Number of citations: 25 pubs.acs.org
JM Lopchuk - 2013 - search.proquest.com
Chapter 1: Münchnones and Mesoionic Heterocycles: The reactivity, regioselectivity, and synthetic applications of münchnones (1, 3-oxazolium-5-olates) is a common theme which runs …
Number of citations: 0 search.proquest.com

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